N-(4-Acetylphenyl)-4-hydroxybenzamide
Description
N-(4-Acetylphenyl)-4-hydroxybenzamide is a benzamide derivative characterized by a hydroxy group at the para position of the benzamide ring and an acetyl-substituted phenyl group attached via an amide linkage. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. Its synthesis typically involves condensation reactions between 4-hydroxybenzoic acid derivatives and substituted anilines, often employing acid chlorides or coupling agents to form the amide bond .
Properties
CAS No. |
570383-70-9 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-2-6-13(7-3-11)16-15(19)12-4-8-14(18)9-5-12/h2-9,18H,1H3,(H,16,19) |
InChI Key |
CACYTYIVBGVXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-4-hydroxybenzamide typically involves the reaction of 4-acetylphenylamine with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Acetylphenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of heat shock protein HSP 90-alpha, affecting protein folding and stability in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of N-(4-Acetylphenyl)-4-hydroxybenzamide with analogous compounds:
Key Observations:
- Electron-Withdrawing vs.
- Hydrogen Bonding: The hydroxy group in all compounds facilitates intermolecular hydrogen bonding, as seen in the crystal structure of N-(4-Hydroxyphenyl)-4-nitrobenzamide, where O—H···O and N—H···O interactions stabilize layered packing .
- Biological Activity: The acetyl derivative exhibits antimicrobial activity (MIC values: 12.5–25 µg/mL against Mycobacterium smegmatis), whereas methoxycarbonyl-phenylethyl derivatives from Abutilon indicum are linked to traditional medicinal uses but lack quantified bioactivity data .
Thermal and Chemical Stability
- N-(4-Hydroxyphenyl)-4-nitrobenzamide demonstrates superior thermal stability (decomposition >300°C) due to nitro group rigidity and hydrogen-bonded networks .
- Acetyl-substituted derivatives may exhibit lower thermal stability but better solubility in polar solvents, enhancing bioavailability in drug formulations .
Crystallographic and Structural Insights
- Planarity : N-(4-Hydroxyphenyl)-4-nitrobenzamide has a near-planar structure (dihedral angle: 2.31°), whereas brominated analogs like 4MNB show deviations due to steric effects from bromine .
- Hydrogen Bonding : All hydroxy-substituted benzamides form extensive hydrogen-bonded networks, critical for crystal packing and material stability .
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